5-bromo-N-(6-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods. Unfortunately, the specific molecular structure analysis for “5-bromo-N-(6-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide” is not available in the current resources .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its density, boiling point, refractive index, and more. Unfortunately, the specific physical and chemical properties for “5-bromo-N-(6-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide” are not available in the current resources .Scientific Research Applications
Anti-Inflammatory and Analgesic Activities
Compounds with similar structures have shown significant anti-inflammatory and analgesic activities . They inhibit the biosynthesis of prostaglandins, which mediate inflammation and pain .
Pharmaceutical and Biological Activities
Thiazole derivatives, which this compound is a part of, have been found to have a wide range of pharmaceutical and biological activities . These include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Synthesis of Functional Carbohydrates
While not directly related to this compound, similar compounds have been used in the synthesis of functional carbohydrates . These carbohydrates have low or moderate energy-supplying function and more nutritious value than traditional carbohydrates .
Material Chemistry
Thiophene derivatives have contributed massively to the growth of material chemistry . They have shown promising developments towards new technologies in electronics .
Industrial Applications
Thiophene derivatives have been used in various industrial applications such as photosensitizers, rubber vulcanization, liquid crystals, sensors, sunscreens, catalysts, dyes, pigments, and chromophores .
Drug Design and Discovery
Thiophene derivatives occupy a prominent place in current medicinal chemistry due to their wide range of applications in the field of drug design and discovery .
Mechanism of Action
Target of Action
Similar benzothiazole derivatives have been found to exhibit anti-inflammatory and analgesic activities , suggesting that they may target enzymes involved in inflammation and pain, such as cyclooxygenase (COX) enzymes .
Mode of Action
Based on the known actions of similar benzothiazole derivatives, it can be inferred that this compound may interact with its targets (potentially cox enzymes) to inhibit their activity . This inhibition could lead to a decrease in the production of prostaglandins, which are key mediators of inflammation and pain .
Biochemical Pathways
The compound likely affects the arachidonic acid pathway, which is responsible for the production of prostaglandins . By inhibiting COX enzymes, the compound could reduce the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain .
Result of Action
Based on the known actions of similar benzothiazole derivatives, it can be inferred that this compound may reduce inflammation and pain by inhibiting the production of prostaglandins .
Safety and Hazards
properties
IUPAC Name |
5-bromo-N-(6-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClN2OS2/c1-2-18-9-4-3-8(16)7-11(9)21-14(18)17-13(19)10-5-6-12(15)20-10/h3-7H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVWXPMXTDSINY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC=C(S3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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